Bode Catalyst 2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bode Catalyst 2 is synthesized through a series of chemical reactions involving the formation of the triazolium ring and subsequent substitution reactions. The key steps include:
- Formation of the triazolium ring by reacting appropriate precursors under controlled conditions.
- Substitution of the triazolium ring with the mesityl group (2,4,6-trimethylphenyl) to form the desired chiral compound.
- Purification and crystallization to obtain the final product as a monohydrate .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes:
- Large-scale synthesis of the triazolium precursor.
- Efficient substitution reactions to introduce the mesityl group.
- Purification using techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Bode Catalyst 2 undergoes various types of reactions, including:
Oxidation: It can participate in oxidative coupling reactions.
Substitution: It is involved in substitution reactions to form different derivatives.
Cycloaddition: It can catalyze cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions:
Oxidative Coupling: Enals and di(hetero)arylmethanes are common reagents used in oxidative coupling reactions with this compound.
Substitution Reactions: Various nucleophiles can be used for substitution reactions.
Cycloaddition: Enals and β-silyl enones are used in cycloaddition reactions.
Major Products:
Oxidative Coupling: Benzimidazole fused lactams.
Substitution Reactions: Various substituted triazolium derivatives.
Cycloaddition: Cyclic compounds such as dihydropyridinones.
Scientific Research Applications
Bode Catalyst 2 has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
Bode Catalyst 2 exerts its effects through the catalytic generation of reactive species, including activated carboxylates, homoenolates, and enolates. The mechanism involves:
- Activation of the triazolium ring to form a reactive carbene intermediate.
- Interaction of the carbene intermediate with substrates to form reactive species.
- Catalysis of various organic reactions through the formation of reactive intermediates .
Comparison with Similar Compounds
Bode Catalyst 2 is unique compared to other similar compounds due to its chiral triazolium structure and its ability to generate reactive species efficiently. Similar compounds include:
- 2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride
- (R,R)-SINpEt⋅HBF4
- (5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate .
These compounds share similar structural features but differ in their specific reactivity and applications.
Properties
IUPAC Name |
(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3O.ClH/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;/h4-9,12,18,21H,10-11H2,1-3H3;1H/q+1;/p-1/t18-,21+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECWMLEUCWYOS-WKOQGQMTSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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